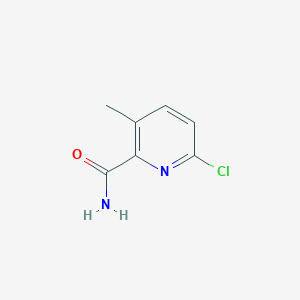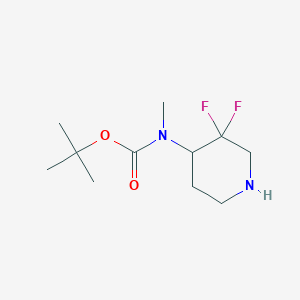
5-苄基-2-溴吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-bromopyridine is a chemical compound with the CAS Number: 1391737-98-6 . It has a molecular weight of 248.12 and its IUPAC name is 5-benzyl-2-bromopyridine .
Synthesis Analysis
The synthesis of 5-Benzyl-2-bromopyridine could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 5-Benzyl-2-bromopyridine consists of a pyridine ring substituted at the 2nd position with a bromine atom and at the 5th position with a benzyl group .Physical And Chemical Properties Analysis
5-Benzyl-2-bromopyridine is a solid at room temperature .科学研究应用
合成和化学反应
5-苄基-2-溴吡啶的一个主要应用在复杂有机分子的合成中。例如,该化合物已被用作合成取代的 (E)-N-亚苄基-5-溴吡啶-2-胺的前体,显示出显著的抗菌活性 (Senbagam, Vanangamudi, & Thirunarayanan, 2016)。此外,5-苄基-2-溴吡啶的衍生物在药物发现中显示出潜力,作为合成具有所需生物活性的化合物的中间体 (Li, Lu, Shen, & Shi, 2012)。
电催化羧化
研究探索了 2-氨基-5-溴吡啶与离子液体中的 CO2 的电催化羧化,强调了合成有价值的羧酸的可持续方法 (Feng, Huang, Liu, & Wang, 2010)。这项研究代表了一种将二氧化碳掺入有机分子的创新方法,展示了该化合物在绿色化学应用中的作用。
放射合成
该化合物也已用于开发用于诊断成像的放射性标记新分子。一项研究展示了通过钯催化的胺化序列进行 2-氨基-5-[18F]氟吡啶的放射合成,标志着 PET(正电子发射断层扫描)显像剂合成的进步 (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019)。
化学修饰和功能化
5-苄基-2-溴吡啶研究的另一个方面涉及其化学修饰,以创建具有增强性能的新化合物。例如,对溴-镁交换反应的研究促进了功能化吡啶并嗪-3(2H)-酮的合成,证明了 5-苄基-2-溴吡啶衍生物在有机合成中的多功能性 (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011)。
催化芳基化
该化合物的衍生物也已在钯催化的直接芳基化过程中得到探索,进一步强调了它们在构建复杂杂环化合物和促进药物化学和药物开发方面的进步中的重要性 (Liang, Gloudeman, Wnuk, 2014)。
作用机制
Target of Action
5-Benzyl-2-bromopyridine is a brominated derivative of pyridine, which is a basic heterocyclic organic compound It’s known that bromopyridines can interact with various enzymes and receptors in the body .
Mode of Action
Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Bromopyridines are known to participate in various chemical reactions, leading to the formation of complex organic structures . These reactions can potentially influence various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
The bromopyridine moiety is known to be relatively stable, which could potentially influence the compound’s bioavailability .
Result of Action
Bromopyridines are known to be involved in various chemical reactions, leading to the formation of complex organic structures . The resulting compounds can potentially interact with various targets in the body, leading to a range of biological effects.
Action Environment
The action of 5-Benzyl-2-bromopyridine can potentially be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions, in which bromopyridines are often used, can be influenced by factors such as temperature and the presence of a suitable catalyst .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Benzyl-2-bromopyridine is involved in various biochemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in 5-Benzyl-2-bromopyridine can be replaced by other groups through nucleophilic substitution reactions, leading to the formation of various derivatives
Molecular Mechanism
The molecular mechanism of 5-Benzyl-2-bromopyridine primarily involves its reactivity as a bromopyridine derivative. It can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of 5-Benzyl-2-bromopyridine, potentially influencing its interactions with other molecules .
属性
IUPAC Name |
5-benzyl-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLXDMSDACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

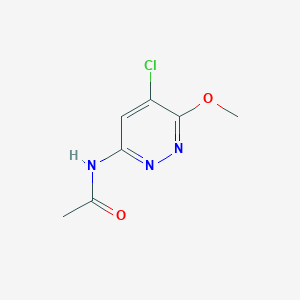
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
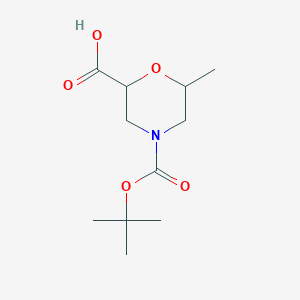



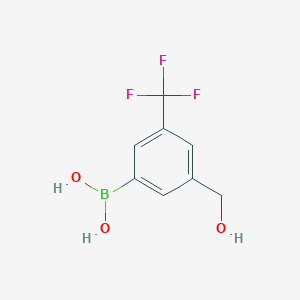

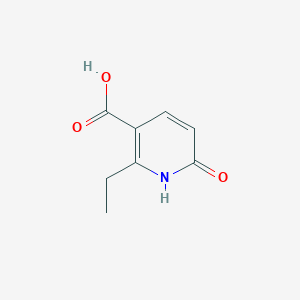

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
